N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H15F3N2OS and its molecular weight is 376.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Modifications
Researchers have designed and synthesized derivatives of benzamide, including N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide, to evaluate their anticancer activities. For instance, a study highlighted the synthesis of substituted benzamides with significant anticancer activity against various cancer cell lines, showcasing the compound's utility in drug development (Ravinaik et al., 2021). Another research focused on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents, demonstrating the compound's potential in addressing microbial resistance (Bikobo et al., 2017).
Biological Applications
- Anticancer Activity: The modification of benzamide derivatives has led to compounds that exhibit moderate to excellent anticancer activities, surpassing the reference drug etoposide in some cases. This indicates a promising direction for the development of new anticancer drugs (Ravinaik et al., 2021).
- Antimicrobial Activity: Derivatives of this compound have been synthesized to test their antimicrobial efficacy. Some molecules displayed potent activity against pathogenic strains, suggesting their potential as lead compounds in developing new antimicrobial agents (Bikobo et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse solubility and stability properties, which can influence their pharmacokinetic behavior .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c20-19(21,22)15-8-6-13(7-9-15)17(25)23-11-10-16-12-26-18(24-16)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHWNRCBQOHRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.